4-Isopropoxy-phenylamine hydrochloride
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Overview
Description
4-Isopropoxy-phenylamine hydrochloride, also known as IPA, is a chemical compound with the molecular formula C9H14ClNO . Its CAS Number is 222637-85-6 . The compound has a molecular weight of 187.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H . The InChI Key is YCCQIOBEVPAFOF-UHFFFAOYSA-N .Scientific Research Applications
Biomedical Imaging
- A study by Wang et al. (2011) developed a star-shaped glycosylated conjugated oligomer, related to 4-isopropoxy-phenylamine, for two-photon fluorescence imaging of live cells. This compound has a high quantum yield and large two-photon absorption (TPA) cross-section, making it efficient for imaging live cells such as the human cervical cancer cell line (Wang et al., 2011).
Antimicrobial Activity
- Banpurkar et al. (2018) synthesized derivatives of 4-isopropoxy-phenylamine and assessed their antimicrobial properties. The compounds displayed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Banpurkar et al., 2018).
Chemical Synthesis and Characterization
- Studies by Obradors et al. (2016) and Igarashi et al. (2005) investigated the chemical properties of compounds related to 4-isopropoxy-phenylamine. Obradors et al. (2016) discovered that isopropoxy(phenyl)silane, a related compound, is an effective reductant for metal-catalyzed radical hydrofunctionalization reactions, suggesting its utility in various chemical syntheses (Obradors et al., 2016). Igarashi et al. (2005) synthesized a sulfur-analogue of 4-isopropoxy-phenylamine with aldose reductase inhibitory activity (Igarashi et al., 2005).
Environmental Research
- Rønhede et al. (2005) identified fungi that can metabolize isoproturon, a compound related to 4-isopropoxy-phenylamine, into hydroxylated metabolites. This research contributes to our understanding of bioremediation and the environmental fate of similar chemical compounds (Rønhede et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yloxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQIOBEVPAFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647456 |
Source
|
Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222637-85-6 |
Source
|
Record name | 4-[(Propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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